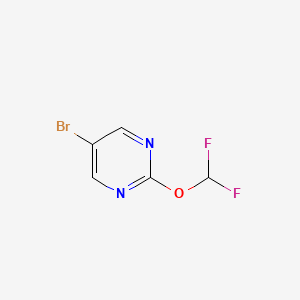

5-溴-2-(二氟甲氧基)嘧啶

描述

5-Bromo-2-(difluoromethoxy)pyrimidine is a chemical compound with the CAS Number: 1400581-05-6 . It has a molecular weight of 224.99 and is typically stored at 4°C . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-(difluoromethoxy)pyrimidine . The InChI code is 1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H .Physical And Chemical Properties Analysis

5-Bromo-2-(difluoromethoxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 224.99 . The compound is typically stored at 4°C .科学研究应用

DNA 合成追踪

卤代嘧啶类似物(如 5-溴-2-脱氧尿苷 (BrdU))可用作 DNA 合成的标记物,可以识别和表征复制细胞。这些类似物会整合到新合成的 DNA 中,取代天然核苷胸苷。这种特性已在超过 20,000 项生物医学研究中得到利用,用于追踪细胞分裂并了解癌症生物学、干细胞研究和发育生物学等领域的细胞增殖动态 (Cavanagh 等人,2011 年)。

放射增敏

已证明将卤代嘧啶(如 BrdU)整合到 DNA 中可以增强细胞对放射治疗的敏感性。这种放射增敏作用归因于含有这些类似物的 DNA 特性发生改变,这可能导致在暴露于辐射后 DNA 损伤增加。这种方法已用于探索提高癌症治疗中放射治疗疗效的方法,其中肿瘤细胞的选择性放射增敏可以带来更好的治疗效果 (Kinsella 等人,1987 年)。

了解细胞机制

利用 5-溴-2-脱氧尿苷的研究为跨越各种动物模型的中枢神经系统发育的细胞机制提供了重要的见解。通过标记 DNA 合成,BrdU 促进了神经元生成、迁移和沉降模式的研究,尽管由于对细胞增殖和活力有潜在的不利影响,因此建议谨慎使用 (Martí-Clúa,2021 年)。

诱变研究

卤代嘧啶还被用于研究对各种生物体的诱变效应。例如,对 T4 噬菌体的研究表明,除了 5-溴脱氧尿苷之外,其他碱基类似物(如 2-氨基嘌呤)具有诱变效应。这些研究有助于了解与将此类类似物整合到 DNA 中相关的遗传机制和潜在的诱变风险 (Freese,1959 年)。

安全和危害

作用机制

Target of Action

Pyrimidine derivatives, which include this compound, are known to have significant applications in the fields of medicine, chemical industry, and functional materials .

Mode of Action

Pyrimidine derivatives are often involved in nucleophilic substitution reactions, which could suggest a possible interaction mechanism .

Result of Action

Pyrimidine derivatives are often used in the research and development of anticancer drugs, suggesting potential cytotoxic effects .

属性

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJGOUHKQXTPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(difluoromethoxy)pyrimidine | |

CAS RN |

1400581-05-6 | |

| Record name | 5-bromo-2-(difluoromethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)